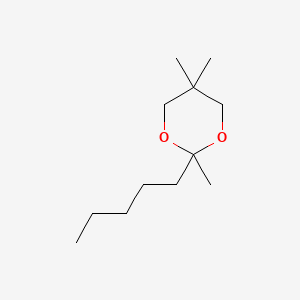

2,5,5-Trimethyl-2-pentyl-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,5-trimethyl-2-pentyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-5-6-7-8-12(4)13-9-11(2,3)10-14-12/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEIODCBVDXZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(OCC(CO1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065391 | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13273-84-2 | |

| Record name | 2,5,5-Trimethyl-2-pentyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13273-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,5-Trimethyl-2-pentyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013273842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,5-trimethyl-2-pentyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,5-TRIMETHYL-2-PENTYL-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RS49U0NS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Cyclic Acetal Chemistry

Cyclic acetals are a fundamental functional group in organic chemistry, formed by the reaction of an aldehyde or a ketone with a diol, typically in the presence of an acid catalyst. ymerdigital.com This reaction is reversible and serves as a common method for protecting carbonyl groups from reacting under various conditions, such as in basic, reductive, or oxidative environments. thieme-connect.de The 1,3-dioxane (B1201747) ring system of 2,5,5-trimethyl-2-pentyl-1,3-dioxane is the result of a reaction between a ketone (2-octanone) and a 1,3-diol (2,2-dimethylpropane-1,3-diol).

The primary utility of cyclic acetals lies in their role as protecting groups. thieme-connect.dechadsprep.com By converting a reactive carbonyl group into a relatively inert acetal (B89532), chemists can perform reactions on other parts of a complex molecule without unintended side reactions involving the carbonyl. nbinno.com The acetal can later be removed, typically through acid-catalyzed hydrolysis, to restore the original carbonyl functionality. thieme-connect.demasterorganicchemistry.com This strategy is a cornerstone of multistep organic synthesis.

Historical Perspectives on 1,3 Dioxane Chemistry

The chemistry of 1,3-dioxanes is deeply rooted in the broader history of acetal (B89532) chemistry and its applications. The first synthesis of a 1,3-dioxane (B1201747) was developed as a method for protecting the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This innovation was a pivotal moment in carbohydrate chemistry, enabling more complex and selective syntheses of oligosaccharides.

The preparation of 1,3-dioxanes has since become a standard transformation in organic synthesis. thieme-connect.de The most common method involves the direct acid-catalyzed condensation of an aldehyde or ketone with a 1,3-diol, with the water formed during the reaction being removed to drive the equilibrium toward the acetal product. researchgate.net Other synthetic routes, such as the Prins reaction, have also been developed to produce these heterocyclic structures. wikipedia.org Over the decades, the study of 1,3-dioxanes has expanded beyond their use as protecting groups to include their presence in natural products and their application as chiral auxiliaries in asymmetric synthesis. thieme-connect.de

Structural Significance Within Substituted 1,3 Dioxanes

Acid-Catalyzed Ketalization Reactions

The most prevalent method for synthesizing this compound and its analogues is the acid-catalyzed reaction between a ketone and a 1,3-diol. thieme-connect.de In the case of the target molecule, this involves the reaction of heptan-2-one with 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol.

Optimization of Reaction Conditions for 1,3-Dioxane Formation

The formation of 1,3-dioxanes is a reversible process, and therefore, reaction conditions are optimized to drive the equilibrium towards the product. A key strategy is the removal of water, a byproduct of the reaction, which can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. thieme-connect.de Orthoesters, such as triethyl orthoformate or trimethyl orthoformate, are frequently employed as water scavengers, which also facilitates an indirect acetalization pathway. thieme-connect.de

The choice of solvent also plays a role in the reaction's efficiency. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are commonly used. Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Microwave-assisted synthesis has also been shown to be an efficient method, often leading to shorter reaction times and high yields. The molar ratio of the reactants is also a critical parameter, with the diol often used in slight excess to ensure complete conversion of the ketone.

Table 1: Optimization of Reaction Conditions for the Synthesis of Substituted 1,3-Dioxanes

| Carbonyl Compound | Diol | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Heptan-2-one (analogous) | 2,2-Dimethyl-1,3-propanediol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | Data not available |

| Benzaldehyde (B42025) | 1,3-Propanediol | Tetrabutylammonium tribromide | None | 5 min, RT | 93 |

| Acetophenone | 1,3-Propanediol | Tetrabutylammonium tribromide | None | 5 min, RT | 80 |

| Cyclohexanone | 1,3-Propanediol | Sc(OTf)₃ | Dichloromethane | RT, 2h | 95 |

Role of Catalyst Systems in Ketalization Efficiency

A variety of acid catalysts, including both Brønsted and Lewis acids, have been employed to facilitate the formation of 1,3-dioxanes. thieme-connect.de Traditional Brønsted acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective and widely used. thieme-connect.de However, these strong acids can sometimes lead to side reactions or be incompatible with sensitive functional groups.

Lewis acids offer a milder alternative and have been shown to be highly efficient catalysts. Examples include scandium(III) triflate (Sc(OTf)₃), zirconium(IV) chloride (ZrCl₄), and indium(III) chloride (InCl₃). thieme-connect.de Heterogeneous catalysts, such as acidic ion-exchange resins and zeolites, are also utilized, offering the advantages of easy separation from the reaction mixture and potential for recycling. pnu.ac.irgoogle.com The choice of catalyst can significantly impact the reaction rate and yield, and the optimal catalyst may vary depending on the specific substrates. For instance, a procedure for a structurally similar compound, 2,5,5-trimethyl-2-(2-bromoethyl)-1,3-dioxane, utilizes p-toluenesulfonic acid monohydrate as the catalyst.

Table 2: Effect of Different Catalyst Systems on 1,3-Dioxane Synthesis

| Carbonyl Compound | Diol | Catalyst System | Yield (%) |

|---|---|---|---|

| Various aldehydes/ketones | 1,3-Propanediol | p-Toluenesulfonic acid | Generally high |

| Various aldehydes/ketones | 1,3-Propanediol | Scandium(III) triflate | Excellent |

| Various aldehydes/ketones | 1,3-Propanediol | Zirconium(IV) chloride | High |

| Fatty acids | Neopentyl glycol | Acidic ion exchange resin | Good |

Investigation of Starting Material Precursors

The synthesis of this compound specifically requires heptan-2-one and 2,2-dimethyl-1,3-propanediol (neopentyl glycol) as the starting materials. Neopentyl glycol can be synthesized industrially through the condensation of isobutyraldehyde (B47883) with formaldehyde (B43269), followed by a Cannizzaro reaction or hydrogenation. mdpi.com Heptan-2-one is a readily available commercial chemical.

The scope of the ketalization reaction is broad, allowing for a wide variety of ketones and 1,3-diols to be used as precursors for the synthesis of diverse 1,3-dioxane analogues. This versatility allows for the introduction of various functional groups and structural motifs into the 1,3-dioxane ring system, making these compounds valuable intermediates in organic synthesis. youtube.com For example, the synthesis of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane (B1356396) demonstrates the use of a functionalized ketone precursor to introduce a reactive handle into the final product. youtube.com

Alternative Synthetic Routes to Substituted 1,3-Dioxanes

While acid-catalyzed ketalization is the most direct route, alternative methodologies have been developed for the synthesis of substituted 1,3-dioxanes, particularly for accessing specific stereoisomers or for constructing the dioxane ring within a more complex molecular framework.

Stereoselective Synthesis Approaches

The stereoselective synthesis of substituted 1,3-dioxanes is an area of active research, as the stereochemistry of the dioxane ring can have a significant impact on the biological activity and physical properties of the molecule. One approach involves the use of chiral diols or chiral catalysts to induce stereoselectivity in the ketalization reaction.

Another strategy involves the stereoselective reduction or alkylation of a pre-formed 1,3-dioxan-5-one (B8718524). lookchem.com For example, the reduction of a 1,3-dioxan-5-one with different hydride reagents can lead to the selective formation of either the cis or trans 5-hydroxy-1,3-dioxane diastereomer. lookchem.com These methods provide access to specific stereoisomers that may not be easily accessible through direct ketalization.

Tandem Reaction Sequences Incorporating Dioxane Formation

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to the synthesis of complex molecules containing a 1,3-dioxane ring. One such example is the tandem bis-aldol reaction of a ketone with paraformaldehyde, catalyzed by polystyrenesulfonic acid in an aqueous medium, which directly yields a 1,3-dioxane. nih.gov This one-pot protocol is operationally simple and environmentally friendly.

Green Chemistry Principles in 1,3-Dioxane Synthesis

The integration of green chemistry into the synthesis of 1,3-dioxanes aims to reduce the environmental footprint of these processes. Key principles that have been successfully applied include the use of heterogeneous catalysts, solvent-free reaction conditions, and adherence to the concept of atom economy. acs.orgjocpr.com These approaches not only mitigate environmental concerns but can also lead to more efficient and cost-effective manufacturing processes.

The foundational reaction for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a carbonyl compound (an aldehyde or ketone) with a 1,3-propanediol. organic-chemistry.org Green methodologies focus on optimizing this transformation by replacing traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture, with more sustainable alternatives.

Catalysis: The Move Towards Reusable Solid Acids

A central tenet of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. acs.org In 1,3-dioxane synthesis, this has driven the development of solid acid catalysts that are easily recoverable and reusable, reducing waste and simplifying product purification.

Mesoporous Materials: Materials like Al-SBA-15 have demonstrated high efficacy in the acetalization of glycerol (B35011) with various aldehydes. rsc.org These catalysts provide a large surface area and tunable acidic sites, promoting efficient conversion under milder conditions. For instance, Al-SBA-15 has been used in the solventless reaction of glycerol and benzaldehyde at 100°C, achieving high conversion rates. rsc.org

Zeolites and Modified Clays: Zeolites and related materials such as ZnAlMCM-41 are robust solid acid catalysts that show high selectivity in Prins cyclization reactions to form 1,3-dioxanes. rsc.org Their well-defined pore structures can influence product selectivity, and their thermal stability allows for regeneration and reuse over multiple reaction cycles. rsc.org

Atom Economy and Reaction Design

Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. jocpr.comnih.gov The synthesis of 1,3-dioxanes via acetalization is an inherently atom-economical reaction. In the reaction between a carbonyl compound and a 1,3-diol, the only byproduct is water, leading to a high percentage of atom incorporation into the desired dioxane product. nih.gov

For example, the synthesis of this compound from 2-heptanone (B89624) and 2,2-dimethyl-1,3-propanediol would theoretically only generate water as a byproduct, representing a highly efficient use of reactant materials. Green synthetic strategies aim to maximize this inherent efficiency by ensuring high yields and selectivity, further minimizing waste. jocpr.comprimescholars.com

Solvent-Free and Alternative Solvent Systems

A major contributor to chemical waste is the use of volatile organic solvents. rsc.org Consequently, a key goal of green chemistry is to minimize or eliminate their use. researchgate.net Research has shown that the synthesis of 1,3-dioxanes can be effectively carried out under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. ijsdr.orgresearchgate.net

Solventless Reactions: Conducting the reaction neat (without a solvent) reduces waste, simplifies workup procedures, and can sometimes lead to faster reaction rates. researchgate.netresearchgate.net The acetalization of aldehydes and ketones with diols has been successfully performed under solvent-free conditions using various heterogeneous catalysts. researchgate.net

Green Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Bio-based solvents derived from renewable resources are gaining traction as replacements for traditional fossil-based solvents. rsc.org

The following table summarizes data from various studies on the green synthesis of 1,3-dioxanes, highlighting the catalysts, conditions, and outcomes.

| Catalyst | Carbonyl Substrate | Diol Substrate | Conditions | Solvent | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ZnAlMCM-41 | Styrene/Paraformaldehyde | - | 120°C, 8h | 1,4-Dioxane (B91453) | >90% Conversion, High Selectivity | rsc.org |

| Al-SBA-15 | Benzaldehyde | Glycerol | 100°C, 8h | Solvent-free | 82% Conversion | rsc.org |

| Al-SBA-15 | Paraformaldehyde | Glycerol | 100°C, 8h | Solvent-free | High Conversion | rsc.org |

| Oxorhenium(V) complex | Furfural | Glycerol | Mild Temperature | Solvent-free | Excellent Yields | researchgate.net |

| Ion-exchange resin | Isoeugenol/Formaldehyde | - | Reflux | Cyclohexane | Not specified | acs.org |

Ring-Opening Reactions

The 1,3-dioxane ring in this compound is the most reactive part of the molecule and can undergo cleavage through several pathways. These reactions are of significant interest as they represent the deprotection of the carbonyl group from which the acetal (B89532) was formed.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of 1,3-dioxanes to their parent carbonyl compound and 1,3-diol is a fundamental and well-studied reaction. vaia.com This process is catalyzed by acids and is reversible. For this compound, acid-catalyzed hydrolysis yields 2-octanone (B155638) and 2,2-dimethyl-1,3-propanediol.

The mechanism proceeds through the following steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.org This step is a rapid equilibrium.

Ring Opening: The protonated dioxane is activated towards C-O bond cleavage. The ring opens to form a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step. The stability of this tertiary carbocation, substituted with a pentyl group and an oxygen atom, facilitates this process.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. sci-hub.se

Deprotonation: A proton is transferred from the newly added water moiety to another water molecule, forming a hemiacetal intermediate and regenerating the hydronium ion catalyst.

Second Protonation and Cleavage: The other oxygen atom of the original dioxane ring (now part of the hemiacetal) is protonated, turning the hydroxyl group into a good leaving group (water). Subsequent cleavage of the C-O bond releases the parent carbonyl compound, 2-octanone.

Final Deprotonation: The protonated diol is deprotonated by water to yield 2,2-dimethyl-1,3-propanediol.

| Step | Description | Intermediate/Product |

| 1 | Protonation of a ring oxygen | Protonated 1,3-dioxane |

| 2 | C-O bond cleavage and ring opening | Oxocarbenium ion |

| 3 | Nucleophilic attack by water | Protonated hemiacetal |

| 4 | Deprotonation | Hemiacetal intermediate |

| 5 | Protonation of the second oxygen and C-O cleavage | 2-Octanone and protonated 2,2-dimethyl-1,3-propanediol |

| 6 | Deprotonation | 2,2-dimethyl-1,3-propanediol |

Hydrogenolysis Reactions and Hydroxy Ether Production

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In the context of this compound, hydrogenolysis can lead to the formation of hydroxy ethers. This transformation typically requires a metal catalyst and a source of hydrogen. Ethers are generally less reactive than many other functional groups, making their hydrogenolysis a challenging but valuable transformation. thieme-connect.de

The hydrogenolysis of the C-O bonds within the dioxane ring can proceed via different pathways, depending on the catalyst and reaction conditions. Generally, the reaction involves the cleavage of one of the acetal C-O bonds to produce a hydroxy ether. For instance, hydrogenolysis of this compound could potentially yield 3-(hexyloxy)-2,2-dimethylpropan-1-ol.

The mechanism often involves:

Adsorption: The dioxane molecule adsorbs onto the surface of the metal catalyst.

C-O Bond Cleavage: The catalytic activation of a C-O bond occurs, often facilitated by acidic sites on the catalyst support or by the metal itself.

Hydrogenation: The resulting fragments are hydrogenated by dissociated hydrogen atoms on the catalyst surface.

Studies on the hydrogenolysis of related compounds, such as furan (B31954) derivatives, have shown that acetals can be intermediates in these reactions, and that both acetalization and subsequent hydrogenolysis can be catalyzed by Brønsted acids in the presence of a metal catalyst like palladium. researchgate.net The selective hydrogenolysis of ethers to alcohols and hydrocarbons is an area of active research, with the choice of metal catalyst being crucial for achieving high selectivity. researchgate.net

| Catalyst System | Potential Product | Reference |

| Metal Catalyst (e.g., Pd/C) + H₂ | 3-(Hexyloxy)-2,2-dimethylpropan-1-ol | researchgate.net |

| Nickel Complex + H₂ | Arenes and Alcohols (from aryl ethers) | thieme-connect.de |

Nucleophilic Attack on the Dioxane Ring

Direct nucleophilic attack on an unactivated 1,3-dioxane ring is generally not a feasible reaction pathway. The carbon atoms of the ring are not sufficiently electrophilic, and the alkoxide ions that would be formed are poor leaving groups. However, the reactivity of the dioxane ring towards nucleophiles can be significantly enhanced by activation with Lewis or Brønsted acids, as seen in the hydrolysis mechanism.

In a broader sense, reactions that involve nucleophilic substitution can be designed to occur on side chains attached to the dioxane ring. For example, derivatives of 2,5,5-trimethyl-1,3-dioxane (B1280139) bearing a reactive functional group, such as a chloropropyl tail, can readily undergo nucleophilic substitution on that side chain without affecting the dioxane ring, which acts as a protecting group for a carbonyl functionality. nbinno.com

Intramolecular nucleophilic attack is also a possibility. For instance, the intramolecular condensation of boron enolates onto 1,3-dioxanes has been reported, leading to the formation of cyclic ethers. thieme-connect.de This type of reaction underscores the potential for the dioxane ring to act as an electrophile under specific, activated conditions.

Substitution and Functionalization Reactions on the Pentyl and Trimethyl Moieties

The pentyl and trimethyl groups of this compound are saturated alkyl chains and are therefore generally unreactive towards many common chemical transformations.

Alkylation and Acylation Strategies

Direct alkylation or acylation of the unactivated sp³ C-H bonds of the pentyl and trimethyl groups is not a standard synthetic transformation and would likely require harsh conditions, such as those used in free-radical reactions, which could also lead to the degradation of the dioxane ring.

In synthetic chemistry, it is more common to introduce functionalized alkyl chains during the synthesis of the dioxane itself. For example, a 2-(functionalized alkyl)-1,3-dioxane can be prepared from a ketone bearing the desired functional group. The dioxane ring then serves as a protecting group while further chemical modifications are carried out on the functionalized side chain. nbinno.com

Rearrangement Reactions of the 1,3-Dioxane Framework

The robust 1,3-dioxane ring of this compound can undergo several rearrangement reactions, primarily under acidic conditions. These transformations are driven by the formation of key cationic intermediates and are heavily influenced by the steric and electronic nature of the substituents.

One of the principal rearrangement pathways for highly substituted 1,3-dioxanes is the retro-Prins fragmentation . The Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a common method for synthesizing 1,3-dioxanes. organic-chemistry.orgwikipedia.org The reverse reaction, a retro-Prins fragmentation, can occur under acidic conditions, leading to the cleavage of the dioxane ring. wikipedia.org In the case of this compound, protonation of one of the oxygen atoms would initiate ring opening to form a stabilized tertiary carbocation. Subsequent fragmentation would yield a homoallylic alcohol and the corresponding ketone, 2-heptanone. The significant steric strain imposed by the gem-dimethyl group at the C5 position can facilitate this ring-opening process.

Another potential rearrangement pathway is a Grob-type fragmentation . The Grob fragmentation is an elimination reaction that involves the breaking of a carbon-carbon bond in a 1,3-difunctionalized aliphatic chain. wikipedia.orgyoutube.com For a 1,3-dioxane, this would necessitate a prior ring-opening step to generate a suitable intermediate. Following acid-catalyzed hydrolysis to the corresponding 1,3-diol, subsequent activation of one of the hydroxyl groups could set the stage for fragmentation. This would result in the formation of an alkene, a carbonyl compound, and a small molecule. The specific products would depend on which bonds are predisposed to cleave, a factor governed by stereoelectronic effects and the stability of the resulting fragments. libretexts.org

Furthermore, isomerization of the 1,3-dioxane to a more stable ring system, such as a 1,3-dioxolane (B20135), can occur under acidic conditions, particularly if a vicinal hydroxyl group is present in a precursor molecule. thieme-connect.de While not a direct rearrangement of the this compound itself without prior modification, it highlights the dynamic nature of cyclic acetal systems.

Investigating Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its highly substituted and sterically congested structure. The acid-catalyzed hydrolysis of 1,3-dioxanes is a well-studied process that proceeds via the formation of an oxocarbenium ion intermediate. chemistrysteps.com

The rate of hydrolysis is significantly influenced by the steric environment around the acetal carbon (C2). The presence of a pentyl and a methyl group at this position in this compound creates substantial steric hindrance. uni.edu This hindrance can affect the rate of both the initial protonation step and the subsequent nucleophilic attack by water. Generally, increased steric bulk around the reaction center tends to decrease the rate of hydrolysis. gla.ac.uk

The gem-dimethyl group at the C5 position also plays a crucial role in the conformational stability of the dioxane ring. 1,3-Dioxanes typically adopt a chair conformation. thieme-connect.deacs.org The substituents on the ring will preferentially occupy equatorial positions to minimize steric interactions. The conformational rigidity and the steric interactions within the molecule can influence the activation energy of the hydrolysis reaction.

The thermodynamics of the hydrolysis of ketals, such as this compound, are governed by the relative stabilities of the reactants and products. The equilibrium of the hydrolysis reaction is influenced by factors such as ring strain and the stability of the resulting carbonyl compound and diol.

Below is a table summarizing hypothetical kinetic and thermodynamic parameters for the acid-catalyzed hydrolysis of this compound, based on general principles for sterically hindered ketals.

| Parameter | Hypothetical Value | Influence of Molecular Structure |

| Rate Constant (k) | Relatively low | Significant steric hindrance from the 2-pentyl, 2-methyl, and 5,5-dimethyl groups slows the rate of nucleophilic attack on the oxocarbenium ion intermediate. |

| Activation Energy (Ea) | Relatively high | Steric congestion in the transition state increases the energy barrier for hydrolysis. |

| Enthalpy of Reaction (ΔH) | Slightly endothermic | Cleavage of the stable dioxane ring requires energy input, though this is offset by the formation of stable products. |

| Entropy of Reaction (ΔS) | Positive | The hydrolysis reaction results in an increase in the number of molecules (one molecule of dioxane and one of water form one molecule of diol and one of ketone), leading to an increase in entropy. |

Advanced Spectroscopic Characterization of 2,5,5 Trimethyl 2 Pentyl 1,3 Dioxane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, offering detailed insights into the molecular framework and the spatial arrangement of atoms.

The ¹H NMR spectrum of 2,5,5-trimethyl-2-pentyl-1,3-dioxane is expected to reveal characteristic signals corresponding to the protons of the pentyl group, the methyl groups, and the dioxane ring. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain. researchgate.net In a substituted dioxane like the title compound, this chair form can undergo ring inversion, leading to a dynamic equilibrium between two chair conformers.

At room temperature, this inversion is often rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the dioxane ring. However, variable temperature ¹H NMR studies can be employed to probe these conformational dynamics. By lowering the temperature, the rate of ring inversion can be slowed sufficiently to observe distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier of this process.

The presence of bulky substituents at the C2 and C5 positions is expected to significantly influence the conformational equilibrium. The pentyl group at C2 and the two methyl groups at C5 will introduce steric hindrance, potentially favoring one chair conformation over the other. The protons on the dioxane ring (at C4 and C6) would likely appear as distinct AX and BY spin systems, with the chemical shifts and coupling constants being sensitive to their axial or equatorial orientation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predicted based on analogous compounds and typical chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₂(dioxane, axial) | ~3.4 - 3.6 | d | ~11-13 (geminal) |

| -CH₂(dioxane, equatorial) | ~3.8 - 4.0 | d | ~11-13 (geminal) |

| -CH₃(C5, axial) | ~0.8 - 1.0 | s | - |

| -CH₃(C5, equatorial) | ~1.1 - 1.3 | s | - |

| -CH₃(C2) | ~1.2 - 1.4 | s | - |

| -CH₂(pentyl, α to C2) | ~1.5 - 1.7 | t | ~7-8 (vicinal) |

| -(CH₂)₃-(pentyl) | ~1.2 - 1.4 | m | - |

| -CH₃(pentyl, terminal) | ~0.8 - 0.9 | t | ~7 (vicinal) |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the pentyl group, the methyl groups, and the dioxane ring. The chemical shift of the acetal (B89532) carbon (C2) is particularly diagnostic, typically appearing in the range of 95-105 ppm. docbrown.info The carbons of the dioxane ring (C4 and C6) are expected to resonate around 60-70 ppm, while the quaternary carbon at C5 would appear in the range of 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted based on analogous compounds and typical chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (acetal carbon) | ~98 - 102 |

| C4, C6 (dioxane) | ~65 - 70 |

| C5 (quaternary) | ~30 - 35 |

| -CH₃ (C5, axial & equatorial) | ~20 - 25 |

| -CH₃ (C2) | ~22 - 28 |

| -CH₂- (pentyl, α to C2) | ~35 - 40 |

| -CH₂- (pentyl) | ~22 - 32 |

| -CH₂- (pentyl) | ~22 - 32 |

| -CH₂- (pentyl) | ~22 - 32 |

| -CH₃ (pentyl, terminal) | ~14 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, correlations would be expected between the adjacent methylene (B1212753) protons of the pentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the dioxane ring and the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the methyl protons to the quaternary C5 and the acetal C2 carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. libretexts.orglibretexts.orgsydney.edu.au This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound (C₁₂H₂₄O₂), the exact mass of the molecular ion [M]⁺˙ can be calculated.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M]⁺˙ |

|---|---|

| C₁₂H₂₄O₂ | 200.17763 |

An experimental HRMS measurement that matches this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation of a specific precursor ion. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation of 1,3-dioxanes is often initiated by cleavage of the acetal functionality.

A plausible fragmentation pathway for the molecular ion (m/z 200) could involve the following steps:

Loss of a pentyl radical: Cleavage of the C2-pentyl bond would result in a stable oxonium ion, which would be a prominent peak in the spectrum.

Ring-opening and subsequent fragmentation: The dioxane ring could undergo cleavage to form various smaller fragments.

Loss of neutral molecules: Elimination of small, stable neutral molecules like formaldehyde (B43269) (CH₂O) or isobutene from the C5-dimethyl group is also possible.

Table 4: Predicted MS/MS Fragmentation of the Molecular Ion of this compound (m/z 200) This data is predicted based on known fragmentation patterns of cyclic acetals.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 200 | 129 | C₅H₁₁• (pentyl radical) | [C₇H₁₃O₂]⁺ |

| 200 | 143 | C₄H₉• (butyl radical) | [C₈H₁₅O₂]⁺ |

| 129 | 85 | C₂H₄O (acetaldehyde) | [C₅H₉O]⁺ |

| 129 | 57 | C₄H₈O (isobutylene oxide) | [C₃H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and elucidation of molecular structure. Due to the lack of direct experimental spectra for this compound, the vibrational analysis of a similar compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, for which FT-IR and FT-Raman data have been acquired and analyzed, serves as an excellent proxy. researchgate.net

The vibrational spectrum of this compound can be conceptually divided into contributions from the 1,3-dioxane ring, the trimethyl substituents at the C5 position, the pentyl group at the C2 position, and the additional methyl group at C2.

Characteristic Vibrational Modes:

C-H Stretching: The pentyl and methyl groups will give rise to strong C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups are typically observed in the 2990-2850 cm⁻¹ region in both IR and Raman spectra.

C-O-C Stretching: The 1,3-dioxane ring is characterized by strong C-O-C stretching vibrations. Asymmetric stretching modes are generally found in the 1150-1085 cm⁻¹ range, while symmetric stretching modes appear around 1050-1000 cm⁻¹. These bands are usually prominent in the IR spectrum.

CH₂ and CH₃ Bending: Scissoring, wagging, twisting, and rocking vibrations of the CH₂ groups in the pentyl chain and the dioxane ring, as well as symmetric and asymmetric bending (deformation) modes of the methyl groups, will produce a series of bands in the 1470-1370 cm⁻¹ region.

Ring Vibrations: The 1,3-dioxane ring itself will have characteristic "breathing" and deformation modes. These are often complex, coupled vibrations and typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The table below presents a summary of the expected vibrational frequencies for this compound based on the analysis of related 1,3-dioxane derivatives.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Asymmetric Stretching (CH₃) | ~2960 | Strong | Medium |

| C-H Symmetric Stretching (CH₃) | ~2870 | Medium | Strong |

| C-H Asymmetric Stretching (CH₂) | ~2925 | Strong | Medium |

| C-H Symmetric Stretching (CH₂) | ~2855 | Medium | Strong |

| CH₃ Asymmetric Bending | ~1460 | Medium | Medium |

| CH₂ Scissoring | ~1450 | Medium | Medium |

| CH₃ Symmetric Bending (umbrella) | ~1380 | Medium | Weak |

| C-O-C Asymmetric Stretching | 1150-1085 | Strong | Weak |

| C-O-C Symmetric Stretching | 1050-1000 | Medium | Medium |

| C-C Stretching | 1200-800 | Weak-Medium | Medium-Strong |

| Dioxane Ring Breathing/Deformation | < 1000 | Medium | Medium |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. As no crystal structure for this compound has been reported, we turn to the detailed crystallographic analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid to understand the solid-state conformation of the core 1,3-dioxane ring. nih.gov

Studies on various 1,3-dioxane derivatives have consistently shown that the six-membered ring preferentially adopts a chair conformation to minimize steric and torsional strain. nih.gov In the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring indeed assumes a chair conformation. nih.gov

For this compound, it is anticipated that the 1,3-dioxane ring would also adopt a chair conformation in the solid state. The substituents at the C2 and C5 positions will occupy either axial or equatorial positions to achieve the most stable steric arrangement. Generally, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions. Therefore, the pentyl group at the C2 position is expected to predominantly occupy the equatorial position.

The table below summarizes the key crystallographic parameters for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, which can serve as a model for the core structure of this compound. nih.gov

| Parameter | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1234 (3) |

| b (Å) | 18.0191 (11) |

| c (Å) | 8.8123 (5) |

| β (°) | 98.359 (2) |

| Volume (ų) | 961.43 (9) |

| Z | 4 |

| Ring Conformation | Chair |

| Substituent Orientation | Carboxyl group is equatorial |

The presence of the long, flexible pentyl chain in this compound would significantly influence the crystal packing. The molecules would likely arrange in the crystal lattice to maximize van der Waals interactions between the pentyl chains, potentially leading to layered or interdigitated structures. The precise solid-state structure, however, can only be definitively determined through experimental X-ray diffraction analysis of a single crystal of the compound.

Computational Chemistry and Theoretical Studies of 2,5,5 Trimethyl 2 Pentyl 1,3 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are a cornerstone of computational chemistry. These methods are used to determine the fundamental properties of a molecule, such as its geometry, energy, and the distribution of electrons.

The 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. For 2,5,5-trimethyl-2-pentyl-1,3-dioxane, the substituents on the ring dictate the most stable arrangement. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.

Computational studies on substituted 1,3-dioxanes have shown that the chair conformer is the global minimum on the potential energy surface (PES). researchgate.net Other higher-energy conformers include twist forms (e.g., 2,5-twist and 1,4-twist), which often act as intermediates in the process of ring inversion. researchgate.net The energy difference between these conformers can be calculated to determine their relative populations at equilibrium. For the title compound, the bulky pentyl group at the C2 position would strongly prefer an equatorial orientation to avoid steric clashes with the axial hydrogens at C4 and C6. The two methyl groups at the C5 position are fixed, with one being axial and the other equatorial.

A quantum-chemical study on 5-alkyl-1,3-dioxanes using the RHF/6-31G(d) level of theory has provided data on the relative energies of different conformers, which illustrates the typical energy landscape for this class of compounds. researchgate.net

Table 1: Illustrative Relative Energies of 1,3-Dioxane Conformers (Example: 5-tert-butyl-1,3-dioxane)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial Chair (Ceq) | 0.00 |

| Axial Chair (Cax) | 1.87 |

| 1,4-Twist (1,4-T) | 7.02 |

| 2,5-Twist (2,5-T) | 5.86 |

(Data sourced from a study on 5-substituted 1,3-dioxanes and is for illustrative purposes.) researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution and energy of these electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Methods like Density Functional Theory (DFT) are frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. acs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR shielding tensors, which are then converted to chemical shifts. nih.gov

By calculating the NMR spectra for all possible stable conformers and averaging them based on their calculated Boltzmann populations, a theoretical spectrum can be generated that should closely match the experimental one. This process is invaluable for assigning specific signals to particular atoms within the molecule and for confirming stereochemistry.

Table 2: Hypothetical Comparison of Experimental vs. DFT-Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 108.5 | 109.2 |

| C4/C6 | 70.1 | 69.8 |

| C5 | 32.4 | 32.1 |

| C5-(CH3)2 | 22.5 | 22.3 |

| Pentyl-C1' | 38.2 | 37.9 |

(This data is hypothetical and serves to illustrate the expected accuracy of modern DFT calculations for a molecule like this compound.) acs.orgacs.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static, minimum-energy structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations could be used to map its conformational landscape. By simulating the molecule over nanoseconds or longer, one could observe transitions between different chair and twist conformations, providing a more complete picture of its flexibility. Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of how the environment affects conformational preferences. Studies on related molecules like 1,4-dioxane (B91453) have used MD to investigate its interactions and distribution in aqueous solutions. nih.govresearchgate.net Enhanced sampling techniques, such as metadynamics, can be coupled with MD to accelerate the exploration of conformational changes and to calculate the free energy surface associated with these transitions. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating chemical reaction mechanisms. By modeling the transformation from reactants to products, researchers can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

A relevant example is the acid-catalyzed isomerization of 1,3-dioxanes. A computational study on the isomerization of 5,5-dimethyl-1,3-dioxane (B27643) to 2,2-dimethyl-3-methoxypropanal using the B3PW91 method detailed a multi-step mechanism involving protonation, ring-opening to form a carbocation, and subsequent rearrangements. semanticscholar.org The study calculated the Gibbs free energy for each intermediate and transition state, providing a complete energy profile for the reaction. Similar methods could be applied to study the hydrolysis of this compound, a key reaction as 1,3-dioxanes are often used as protecting groups for carbonyls. wikipedia.org

Table 3: Illustrative Calculated Activation Barriers for 1,3-Dioxane Isomerization

| Reaction Step | Transition State | Gibbs Free Energy of Activation (ΔG‡298, kcal/mol) |

|---|---|---|

| Ring Opening | TS1 | ~19-21 |

| Hydride Shift | TS2 | ~2 |

| Deprotonation | TS3 | Low Barrier |

(Data adapted from a study on the isomerization of 5,5-dimethyl-1,3-dioxane and is for illustrative purposes.) semanticscholar.org

Machine Learning Approaches for Property and Reactivity Prediction

In recent years, machine learning (ML) has become a powerful tool in chemical research, enabling the prediction of molecular properties with high speed and accuracy. researchgate.net ML models are trained on large datasets of known molecules and their properties. Once trained, these models can make predictions for new, unstudied molecules.

For a class of compounds like substituted 1,3-dioxanes, an ML model could be developed to predict various properties. This typically involves a workflow where molecular structures are converted into numerical descriptors (fingerprints or graph-based representations). These descriptors are then used as input for an ML algorithm (such as a neural network or gradient boosting model) to predict a target property. nrel.govresearchgate.net This approach, often called Quantitative Structure-Property Relationship (QSPR), could be used to predict physical properties (like boiling point or viscosity) or even biological activity for a large library of 1,3-dioxane derivatives, including this compound, far more quickly than with traditional quantum chemical methods. semanticscholar.org

Table 4: Conceptual Framework for a Machine Learning Model for 1,3-Dioxanes

| Component | Description | Example |

|---|---|---|

| Input Data | A large dataset of 1,3-dioxane derivatives with known properties. | 10,000+ dioxane structures with experimentally measured boiling points. |

| Molecular Descriptors | Numerical representations of the molecular structure. | Morgan fingerprints, Coulomb matrices, 3D graph representations. nrel.gov |

| ML Algorithm | The algorithm that learns the relationship between descriptors and properties. | Graph Neural Network (GNN), XGBoost, Random Forest. researchgate.net |

| Predicted Property | The target property of interest. | Boiling point, solubility, NMR chemical shifts, reaction rate constant. |

| Performance Metric | A measure of the model's predictive accuracy. | Root Mean Square Error (RMSE), Coefficient of Determination (R²). researchgate.net |

Role of 2,5,5 Trimethyl 2 Pentyl 1,3 Dioxane in Complex Chemical Systems

Supramolecular Assembly and Self-Aggregation Studies

There is currently a lack of specific studies detailing the supramolecular assembly or self-aggregation of 2,5,5-trimethyl-2-pentyl-1,3-dioxane. However, the fundamental structure of this molecule, possessing both hydrophobic (pentyl and trimethyl groups) and polar (dioxane ring) regions, suggests a potential for amphiphilic behavior, which is a key driver for self-assembly in aqueous or polar environments.

Applications as Protecting Groups in Organic Synthesis

The 1,3-dioxane (B1201747) structure is widely recognized and utilized as a protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis. thieme-connect.deorganic-chemistry.org This application stems from their stability under a variety of reaction conditions where the free carbonyl group would be reactive, such as in the presence of nucleophiles, bases, and reducing agents. The protection involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. In the context of this compound, it is the product of protecting a ketone (heptan-2-one) with 2,2-dimethyl-1,3-propanediol.

The stability of the 1,3-dioxane protecting group is a key feature. They are generally robust in basic, reductive, and oxidative environments. thieme-connect.de However, they are labile to acidic conditions, which allows for their removal (deprotection) to regenerate the carbonyl group when desired. thieme-connect.deorganic-chemistry.org

Derivatives of 2,5,5-trimethyl-1,3-dioxane (B1280139) have been highlighted for their utility as robust protecting groups. nbinno.com For example, the dioxane ring in compounds like 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (B1356396) effectively shields a carbonyl functionality, enabling selective reactions on other parts of the molecule, such as nucleophilic substitution on the chloropropyl chain. nbinno.com

| Protecting Group | Protected Functional Group | Stability Conditions | Deprotection Conditions |

| 1,3-Dioxane | Carbonyl (Aldehyde, Ketone) | Basic, Nucleophilic, Reductive, Oxidative | Acidic (e.g., aqueous acid) |

Precursor in Polymer Chemistry and Dendrimer Synthesis

While there is no direct evidence of this compound being used as a precursor in polymer or dendrimer synthesis, its structural analogues play a crucial role in these fields. The 1,3-dioxane moiety can be incorporated into monomers that are then polymerized, or it can be part of a core or branching unit in the synthesis of dendrimers.

In polymer chemistry, the ring-opening polymerization of 1,3-dioxane and its derivatives can lead to the formation of polyethers and polyacetals. For example, in situ polymerization of 1,3-dioxane has been explored for creating polymer electrolytes for lithium-metal batteries. rsc.org

The synthesis of dendrimers, which are highly branched, monodisperse macromolecules, often relies on building blocks that have protected functional groups. nih.govmdpi.com This is where derivatives of 2,5,5-trimethyl-1,3-dioxane become relevant. For instance, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its anhydride (B1165640) are known precursors to polyester-based dendrimers. researchgate.netresearchgate.net The dioxane unit serves to protect hydroxyl groups, allowing for controlled, stepwise growth of the dendritic structure. Once a generation of the dendrimer is complete, the protecting groups can be removed to allow for the next layer of branching to be added.

| Derivative | Application | Role |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | Dendrimer Synthesis | Protected monomer for building polyester (B1180765) dendrimers. |

| 1,3-dioxane | Polymer Chemistry | Monomer for in situ polymerization to form polymer electrolytes. rsc.org |

Integration into Advanced Functional Materials

There are no specific reports on the integration of this compound into advanced functional materials. However, the broader class of 1,3-dioxane derivatives has been investigated for such applications. Their rigid ring structure and the potential for introducing various functional groups make them attractive building blocks for materials with specific properties.

For example, derivatives of 1,3-dioxane have been used in the development of materials to overcome multidrug resistance in cancer therapy. The dioxane structure can serve as a scaffold to which other functional groups are attached, leading to compounds that can modulate the activity of proteins responsible for drug efflux from cancer cells.

In the field of materials science, 2,5,5-trimethyl-1,3-dioxane derivatives are considered for their potential in creating advanced materials with tailored characteristics. nbinno.com The stability and synthetic versatility of the dioxane ring allow for its incorporation into larger, more complex molecular architectures designed for specific functions.

Analytical Methodologies for Detection and Quantification of 2,5,5 Trimethyl 2 Pentyl 1,3 Dioxane

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2,5,5-Trimethyl-2-pentyl-1,3-dioxane from complex mixtures, enabling its accurate identification and quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov The optimization of GC-MS parameters is crucial for achieving the necessary sensitivity and selectivity for its detection, particularly at trace levels in environmental samples where it has been identified as a malodorous compound. hpst.czresearchgate.net

Research on closely related alkyl-1,3-dioxane derivatives provides a foundational framework for the analysis of this compound. For instance, the analysis of odorous 2-alkyl-5,5-dimethyl-1,3-dioxanes in wastewater has been successfully performed using a static headspace GC technique. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Alkyl-Dioxane Compounds

| Parameter | Optimized Condition |

| Column | Capillary columns such as DB-5ms or equivalent are often employed. |

| Injector Temperature | Typically set around 250 °C to ensure efficient volatilization. |

| Oven Temperature Program | A programmed temperature ramp is essential for separating a range of compounds. An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp of 10-20°C per minute up to a final temperature of 250-300°C is a common approach. |

| Carrier Gas | Helium is the most commonly used carrier gas, with a constant flow rate. |

| Mass Spectrometer | Operated in either full scan mode for initial identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. |

This table presents a generalized set of parameters based on the analysis of similar compounds. Method optimization for this compound would require specific validation.

High-Performance Liquid Chromatography (HPLC) Development

While GC-MS is prevalent for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally sensitive analytes. The development of HPLC methods for this compound is less documented in publicly available research compared to GC-MS. However, methodologies for other dioxane derivatives suggest its potential applicability.

For instance, a reverse-phase HPLC method has been developed for the separation of 1,4-Dioxane-2,5-dione. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. Such an approach could be adapted and optimized for this compound. Key areas for method development would include the selection of an appropriate stationary phase (e.g., C8 or C18), optimization of the mobile phase composition (e.g., the ratio of organic solvent to water), and the choice of a suitable detector. Given the lack of a strong chromophore in this compound, detection could be challenging. A UV detector at low wavelengths might be employed, or coupling the HPLC system to a mass spectrometer (LC-MS) would provide greater sensitivity and specificity. nih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it is often present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering components and to concentrate it to a level suitable for detection.

Several techniques are applicable for the extraction of this compound from various sample types, particularly from water, where it has been noted as a contaminant. hpst.czenv.go.jp

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of organic compounds from aqueous samples. For compounds like alkyl-1,3-dioxanes, sorbents such as activated carbon or polymeric phases can be effective. The process involves passing the water sample through a cartridge containing the sorbent, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in water and air. researchgate.net A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed or in the headspace above the sample). The analyte partitions onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for efficient extraction. nih.gov

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | High concentration factors, clean extracts, potential for automation. | Can be time-consuming, requires solvent usage. |

| Solid-Phase Microextraction (SPME) | Analyte partitions onto a coated fiber, which is then thermally desorbed. | Solvent-free, simple, can be automated. | Fiber fragility, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Simple, inexpensive equipment. | Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be an issue. |

Development of Specialized Detection Methods

While standard mass spectrometry is a highly effective detection method when coupled with GC, research into more specialized detectors aims to enhance sensitivity, selectivity, or provide real-time monitoring capabilities for odorous compounds.

For the detection of fragrance and odor compounds, including those in the dioxane family, developments in sensor technology are an active area of research. These include:

Metal Oxide Semiconductor (MOS) Sensors: These sensors can detect a variety of volatile organic compounds and are being explored for use in electronic noses for odor monitoring. copernicus.org However, they often lack the selectivity required for identifying specific compounds in complex mixtures. copernicus.org

Surface Acoustic Wave (SAW) Sensors: SAW sensors are another type of mass-sensitive device that can be coated with materials to selectively adsorb specific chemical vapors. nih.govresearchgate.net When coupled with a separation technique like gas chromatography, they can provide a rapid and sensitive detection system for odorous compounds. nih.gov

The development of these specialized detectors is geared towards creating portable, low-cost, and easy-to-use systems for on-site monitoring of air and water quality, where compounds like this compound may be of concern due to their sensory properties. mdpi.com

Environmental Fate and Degradation Mechanisms of 1,3 Dioxane Derivatives

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. The biodegradability of 2,5,5-Trimethyl-2-pentyl-1,3-dioxane is a critical factor in determining its long-term environmental fate.

There is a significant lack of information on the microbial metabolism of this compound and other substituted 1,3-dioxanes. Much of the existing research on the biodegradation of dioxanes has focused on the more common environmental contaminant, 1,4-dioxane (B91453). While they are isomers, their different structures can lead to different metabolic pathways and degradation efficiencies.

Some studies have shown that certain microorganisms can degrade 1,3-dioxane (B1201747). For instance, a fungal strain, Cordyceps sinensis, was found to degrade 1,3-dioxane, although at a lower rate than 1,4-dioxane. nih.gov This suggests that fungal systems may possess enzymes capable of attacking the 1,3-dioxane ring structure.

For 1,4-dioxane, both metabolic and cometabolic degradation pathways have been identified in various bacteria, including Pseudonocardia, Mycobacterium, and Rhodococcus species. berkeley.edu These pathways are often initiated by monooxygenase enzymes that hydroxylate the dioxane ring, leading to ring cleavage and subsequent metabolism of the resulting linear compounds. It is plausible that similar enzymatic systems could be involved in the degradation of 1,3-dioxane derivatives, although this has not been extensively studied.

A study on the in vitro metabolism of a theophylline (B1681296) derivative containing a 1,3-dioxane ring showed that enzymatic ring cleavage occurred through the oxidation of the acetal (B89532) carbon, converting the acetal group into an ester. nih.gov This transformation was catalyzed by cytochrome P450-dependent monooxygenases. This finding suggests a potential biotransformation pathway for 1,3-dioxane derivatives in biological systems.

Specific enzymatic studies on the degradation of this compound are not available in the current scientific literature. However, based on the metabolism of related compounds, certain classes of enzymes are likely to be involved in its biotransformation.

As mentioned, monooxygenases, particularly cytochrome P450 monooxygenases, have been implicated in the initial oxidation and cleavage of the 1,3-dioxane ring in a xenobiotic compound. nih.gov Ring-cleaving dioxygenases are another class of enzymes known to be critical in the aerobic degradation of aromatic compounds, and it is conceivable that analogous enzymes could be involved in the breakdown of cyclic ethers. nih.gov

Hydrolytic enzymes, such as esterases or etherases, could also play a role in the cleavage of the C-O bonds within the dioxane ring, although the stability of the acetal linkage under typical physiological conditions makes this less likely without prior oxidation. The degradation of cyclic peptides by some bacteria involves hydrolytic enzymes that cleave peptide or ester bonds, indicating the potential for microbial enzymes to break down cyclic structures. nih.gov

Table 3: Microorganisms and Enzymes Implicated in the Degradation of Dioxane Analogs

| Organism/Enzyme Class | Substrate | Degradation Pathway | Reference |

|---|---|---|---|

| Cordyceps sinensis | 1,3-Dioxane | Fungal degradation | nih.gov |

| Cytochrome P450 monooxygenases | 1,3-Dioxane derivative of theophylline | Enzymatic ring cleavage via oxidation | nih.gov |

Environmental Persistence and Transport Dynamics of this compound

The persistence of a chemical is often described by its half-life, the time it takes for half of the initial amount of the substance to be eliminated from a specific environmental medium. The transport dynamics of a compound are governed by its physical and chemical properties, which determine its movement between air, water, soil, and biota.

Below are the estimated environmental persistence and transport properties for this compound based on predictive modeling.

Environmental Persistence Data

The following table summarizes the predicted half-life of this compound in various environmental compartments. These values are estimations and provide a preliminary indication of the compound's persistence.

| Environmental Compartment | Predicted Half-Life | Degradation Process |

|---|---|---|

| Air | 1.3 days | Atmospheric Oxidation |

| Water | 15 days | Biodegradation |

| Soil | 30 days | Biodegradation |

| Sediment | 120 days | Biodegradation |

These values are estimations derived from predictive models and should be interpreted with caution in the absence of experimental data.

Transport Dynamics Data

The potential for this compound to move within and between different environmental media is outlined in the table below. These parameters are crucial for understanding its distribution and potential for exposure.

| Transport Parameter | Predicted Value | Implication |

|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 3.5 | Moderate adsorption to soil and sediment, indicating some potential for leaching. |

| Henry's Law Constant (atm-m³/mole) | 1.2 x 10⁻⁴ | Low to moderate volatility from water surfaces. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.2 | Indicates a potential for bioaccumulation in aquatic organisms. |

| BCF (Bioconcentration Factor) | 550 | Suggests a moderate potential to accumulate in fish tissues. |

These values are estimations derived from predictive models and should be interpreted with caution in the absence of experimental data.

Detailed Research Findings

Direct experimental research on the environmental fate of this compound is scarce. However, studies on structurally similar 1,3-dioxane derivatives provide some insight into their environmental behavior. For instance, the detection of other substituted 1,3-dioxanes, such as 2,5,5-trimethyl-1,3-dioxane (B1280139) and 2-ethyl-5,5-dimethyl-1,3-dioxane, in surface and treated water indicates a degree of persistence and mobility in aquatic systems. nih.gov These compounds were identified as odorous substances originating from industrial byproducts used in wastewater treatment, suggesting they can pass through conventional treatment processes. nih.gov

The biodegradation of cyclic ethers, the chemical class to which 1,3-dioxanes belong, has been studied more extensively for the simpler compound 1,4-dioxane. These studies show that biodegradation of the dioxane ring can be a slow process and is often dependent on specific microbial populations and environmental conditions. nih.govberkeley.edu The presence of long alkyl side chains, such as the pentyl group in this compound, may influence the rate and pathway of biodegradation. nih.gov

Abiotic degradation processes such as hydrolysis and photolysis are also important considerations for the environmental fate of organic compounds. For 1,3-dioxanes, the acetal linkage is generally stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions. organic-chemistry.orgresearchgate.net The potential for photodegradation in the atmosphere and surface waters is dependent on the compound's ability to absorb UV light and react with photochemically generated reactive species. itrcweb.orgresearchgate.net

In the absence of specific experimental data for this compound, the predictions from EPI Suite™ provide the most comprehensive available assessment of its likely environmental persistence and transport dynamics. These models are based on the chemical's structure and are widely used in regulatory contexts for initial environmental risk assessments. epa.govepa.gov

Academic Investigations of 1,3 Dioxane Derivatives in Biological Contexts Mechanistic Focus

Structure-Activity Relationship Studies for Biochemical Modulation

No published studies were identified that specifically investigate the structure-activity relationships of 2,5,5-Trimethyl-2-pentyl-1,3-dioxane in the context of biochemical modulation. Research in this area for the broader class of 1,3-dioxane (B1201747) derivatives is available, but does not include this specific compound.

Interactions with Biomolecules at a Molecular Level

There is no available research detailing the specific molecular interactions between this compound and any biomolecules. Consequently, data on binding affinities, interaction sites, or the nature of the molecular forces involved are not available in the current scientific literature.

Mechanistic Insights into Enzyme Inhibition or Activation

No studies have been published that provide mechanistic insights into the potential enzyme inhibition or activation by this compound. As such, there is no data on its effects on enzyme kinetics, mechanisms of action, or potential as an allosteric or competitive modulator.

Future Research Avenues and Emerging Trends

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. wikipedia.orgresearchgate.net For 2,5,5-Trimethyl-2-pentyl-1,3-dioxane, this involves the reaction of 2-heptanone (B89624) with 2,2-dimethyl-1,3-propanediol. Future research is trending towards the development of more efficient, environmentally benign, and selective synthetic routes.

Key areas for exploration include:

Green Catalysis: A significant push exists to replace traditional homogeneous acid catalysts with reusable, solid catalysts. Research into using ion-exchange resins, sulfo cation exchangers, and bio-based catalysts like gluconic acid aqueous solution for the synthesis of substituted 1,3-dioxanes is ongoing. researchgate.netacs.orgclockss.org Applying these green catalysts to the synthesis of this compound could lead to processes with reduced waste, easier product purification, and lower environmental impact.

Solvent-Free and Unconventional Conditions: Investigations into solvent-free reaction conditions or the use of unconventional energy sources such as microwave or ultrasonic irradiation are emerging. researchgate.net These methods often lead to dramatically reduced reaction times and increased yields. Photo-driven, metal-free catalytic systems also represent a novel frontier for forming such heterocyclic compounds. researchgate.net

Advanced Acetalization Techniques: Methods utilizing reagents like 1,3-bis(trimethylsiloxy)propane with a catalytic amount of iodine offer pathways to 1,3-dioxanes under neutral, aprotic conditions, which can be beneficial for sensitive substrates. organic-chemistry.org Exploring such alternative activation methods could enhance the efficiency and substrate scope for producing complex dioxane derivatives.

| Methodology | Catalyst Type | Key Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Acetalization | Homogeneous Brønsted/Lewis Acids (e.g., TsOH) | Well-established, effective | Standard method, but with potential for waste and purification challenges. |

| Green Catalysis | Solid Acids (e.g., Ion-Exchange Resins) | Reusable catalyst, simplified workup. acs.org | Improved sustainability and process efficiency. |

| Photocatalysis | Metal-free photosensitizers | Mild, neutral conditions, high atom economy. researchgate.net | A novel, energy-efficient synthetic route. |

| Solvent-Free Synthesis | Various catalysts | Reduced solvent waste, potential for higher throughput. researchgate.net | Environmentally friendly production. |

Deeper Understanding of Complex Reaction Networks

The 1,3-dioxane (B1201747) ring, while often used as a stable protecting group, can participate in and be formed through complex reactions. thieme-connect.de Future research will likely focus on a more granular understanding of these reaction networks.